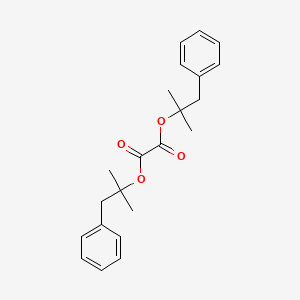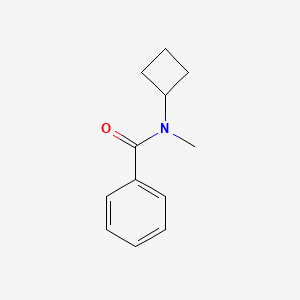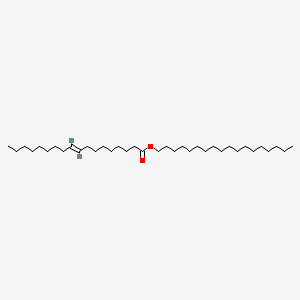![molecular formula C11H13NO B13817825 3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine](/img/structure/B13817825.png)
3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine is an organic compound with a unique structure that combines a pyridine ring with a substituted butenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine typically involves the reaction of pyridine with a suitable butenyl derivative under specific conditions. One common method is the alkylation of pyridine with 3-methyl-2-methylene-3-buten-1-ol in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, room temperature or elevated temperatures.
Substitution: N-bromosuccinimide, N-chlorosuccinimide, solvents like dichloromethane or chloroform.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-buten-2-one: Shares a similar butenyl structure but lacks the pyridine ring.
3-Methyl-3-buten-1-ol: Similar structure but with a hydroxyl group instead of the pyridine ring.
3-Methyl-1-butene: Similar structure but lacks the oxygen and pyridine ring.
Uniqueness
3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine is unique due to the presence of both the pyridine ring and the substituted butenyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-(3-methyl-2-methylidenebut-3-enoxy)pyridine |
InChI |
InChI=1S/C11H13NO/c1-9(2)10(3)8-13-11-5-4-6-12-7-11/h4-7H,1,3,8H2,2H3 |
InChI Key |
DMAUVFJMKZARPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=C)COC1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B13817751.png)




![Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI)](/img/structure/B13817798.png)

![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(2-oxo-2H-1-benzopyran-7-YL)oxy]-](/img/structure/B13817802.png)

![Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate](/img/structure/B13817805.png)

![[1',2',3',4',5'-13C5]2'-Deoxyadenosine monohydrate](/img/structure/B13817816.png)

